Saramycetin
Description
Historical Context and Significance of Natural Products in Scientific Inquiry
The discovery and study of natural products have been a cornerstone of scientific advancement, particularly in the field of medicine. The "golden age" of antibiotics, from the late 1930s to the early 1960s, saw the discovery of most of the antibacterial scaffolds known today. nih.gov This era highlighted the immense potential of microorganisms, such as those from the genus Streptomyces, as a source of novel therapeutic agents. researchgate.netnih.gov The emergence of fungal infections, especially in immunocompromised individuals, spurred a dedicated search for effective antifungal agents. msk.or.krnih.gov Saramycetin, produced by Streptomyces saraceticus, emerged from this intensive search for new antifungal compounds. paho.orgmicrobiologyresearch.org
The study of natural products like this compound is not only driven by their potential therapeutic applications but also by the intricate and often unique chemical structures they possess. nih.gov Elucidating these structures and their biosynthetic pathways provides fundamental insights into chemistry and biology. mdpi.comresearchgate.net
Overview of this compound's Place within Relevant Compound Classes
This compound is classified as a polypeptide antifungal antibiotic. nih.govnih.gov Polypeptides are a broad class of compounds characterized by chains of amino acids linked by peptide bonds. journal-of-agroalimentary.ro Many antibiotics, such as polymyxin and gramicidin A, fall within this category. journal-of-agroalimentary.ro
Furthermore, this compound has been described as a thiopeptide or thiazolyl peptide. nih.govmdpi.comresearchgate.netvulcanchem.com Thiopeptides are a family of sulfur-rich, highly modified peptides of ribosomal origin. nih.govresearchgate.net They are characterized by a central nitrogen-containing six-membered ring, which can exist in various oxidation states, and at least one macrocycle. nih.govub.edu This class of compounds is known for its potent biological activities, including antibacterial, anticancer, and antifungal properties. nih.govmdpi.comresearchgate.net However, it has been noted that this compound was not fully characterized and may not meet all the structural requirements to be definitively classified as a thiopeptide. nih.govmdpi.comresearchgate.netub.edu
The polypeptide nature of this compound is a key aspect of its chemical identity. vulcanchem.com Some research indicates it has a molecular weight of approximately 14,000. journal-of-agroalimentary.ro
Rationale for Comprehensive Academic Investigation of this compound
The primary driver for the academic investigation of this compound is its antifungal activity. msk.or.krkarger.comasm.org It has been studied for its effectiveness against various systemic mycoses. researchgate.netnih.gov The compound has shown inhibitory action against fungi such as Candida albicans, Cryptococcus neoformans, Blastomyces dermatitidis, and Histoplasma capsulatum. asm.org
Beyond its direct antifungal properties, this compound has been a subject of interest for its effects on biological processes. For instance, it has been observed to inhibit the clearance of certain organic dyes, a phenomenon that has been explored to understand its pharmacological effects on hepatic excretory processes. nih.govnih.gov
The complex structure of this compound also presents a significant synthetic challenge, making it an interesting target for total synthesis efforts in organic chemistry. cardiff.ac.ukorganic-chemistry.org The development of synthetic routes to complex natural products like this compound can lead to the discovery of new chemical reactions and strategies.
Current Gaps and Future Directions in this compound Research
Despite the initial interest, research on this compound appears to have limitations. A significant gap is the incomplete structural elucidation and characterization of the compound. nih.govmdpi.comresearchgate.netub.edu This lack of a definitive structure hinders a complete understanding of its mechanism of action and structure-activity relationships.
Future research on this compound would likely focus on several key areas:
Complete Structural Elucidation: Modern analytical techniques could be employed to determine the precise chemical structure of this compound.
Biosynthetic Pathway Analysis: Identifying and characterizing the gene cluster responsible for this compound biosynthesis in Streptomyces could enable the production of novel analogs through genetic engineering. nih.govresearchgate.net
Total Synthesis: A successful total synthesis would not only confirm the structure of this compound but also provide access to larger quantities for further biological evaluation and the creation of derivatives with improved properties. organic-chemistry.org
Mechanism of Action Studies: A clearer understanding of how this compound exerts its antifungal effects at a molecular level is needed.
Due to its limited clinical use and the availability of other antifungal agents, the World Health Organization determined in the past that there was no need for an international reference preparation of this compound. who.int However, with the rise of antifungal resistance, revisiting older, less-studied compounds like this compound could provide new avenues for drug discovery.
Properties
CAS No. |
11130-70-4 |
|---|---|
Molecular Formula |
C30H28Cl4N6O6Zn |
Synonyms |
Saramycetin |
Origin of Product |
United States |
Discovery and Initial Isolation of Saramycetin
Historical Accounts of Saramycetin Identification
Detailed historical records specifically chronicling the initial identification and discovery of this compound are not extensively documented in widely available scientific literature. The "golden age" of antibiotic discovery, roughly spanning from the 1940s to the 1960s, saw the identification of thousands of microbial metabolites by pharmaceutical companies and academic institutions. Often, initial discoveries were part of large-scale screening efforts, and the specific timelines and individual researchers associated with each compound were not always prominently published. The focus was frequently on compounds that showed significant therapeutic potential and progressed to further stages of development.
Source Organisms and Fermentation Methodologies for this compound Production
This compound is a product of microbial fermentation. Like many antibiotics, it is produced by bacteria of the genus Streptomyces. These filamentous, Gram-positive bacteria are renowned for their ability to synthesize a vast array of secondary metabolites. nih.govnih.gov The production of such compounds is typically achieved through controlled fermentation processes.
In a typical fermentation process for antibiotic production, a pure culture of the producing microorganism is grown in a sterile nutrient medium. The composition of this medium is critical and often contains specific carbon and nitrogen sources, along with essential minerals, to optimize the yield of the desired compound. frontiersin.org The process is generally carried out in large-scale fermenters under controlled conditions of temperature, pH, and aeration to ensure optimal growth of the microorganism and biosynthesis of the target metabolite.
Table 1: General Parameters for Streptomyces Fermentation
| Parameter | Typical Range/Condition | Purpose |
| Microorganism | Streptomyces sp. | Producer of the bioactive compound. |
| Temperature | 25-30°C | Optimal growth and metabolite production. |
| pH | 6.5-7.5 | Maintain enzymatic activity and cell viability. |
| Aeration | Agitation and sterile air supply | Provide oxygen for aerobic respiration. |
| Carbon Source | Glucose, Starch, Glycerol | Energy and building blocks for biosynthesis. |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Salts | Essential for protein and nucleic acid synthesis. |
| Fermentation Time | Several days | Allows for microbial growth and secondary metabolite production. |
This table represents typical conditions for Streptomyces fermentation and may not be specific to this compound.
Early Methodologies for this compound Isolation and Purification
Following the fermentation process, the bioactive compound must be separated from the microbial biomass and the complex fermentation broth. Early methodologies for the isolation and purification of antibiotics like this compound generally involved a series of extraction and chromatographic techniques.
The initial step often involves separating the liquid culture (supernatant) from the solid microbial cells (biomass) by filtration or centrifugation. The target compound, if extracellular, will be in the filtrate. Subsequent purification from the clarified broth typically employed solvent extraction. In this method, an organic solvent immiscible with water is used to selectively dissolve and remove the antibiotic from the aqueous broth. The choice of solvent depends on the chemical properties, such as the polarity, of the target compound.
Further purification was commonly achieved through chromatographic techniques. Adsorption chromatography, using stationary phases like silica (B1680970) gel or alumina, was a frequent method. The crude extract is passed through a column packed with the adsorbent, and different components are separated based on their affinity for the stationary phase. Fractions are collected and tested for biological activity to identify those containing the desired compound. These active fractions could then be subjected to further rounds of chromatography to achieve a higher degree of purity.
Table 2: Common Early Antibiotic Purification Techniques
| Technique | Principle | Application in Antibiotic Purification |
| Filtration/Centrifugation | Separation of solids from liquids. | Removal of microbial cells from the fermentation broth. |
| Solvent Extraction | Differential solubility of compounds in immiscible liquids. | Initial recovery of the antibiotic from the aqueous broth into an organic solvent. |
| Adsorption Chromatography | Separation based on affinity for a solid stationary phase. | Purification of the antibiotic from other components in the crude extract. |
| Precipitation | Altering solvent conditions to cause the desired compound to become insoluble. | Concentration and purification of the antibiotic from a solution. |
Advanced Structural Elucidation and Stereochemical Characterization of Saramycetin
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Saramycetin Structure Determination
NMR spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, including complex natural products. meilerlab.orgrsc.orgemerypharma.comfrontiersin.org It provides detailed information about the connectivity and local environment of atoms within a molecule. emerypharma.comnih.gov
1D and 2D NMR Techniques
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are typically the first step in structure determination. emerypharma.comnih.gov ¹H NMR provides information on the types of protons present, their chemical shifts, multiplicities (splitting patterns), and integration, which relates to the number of protons giving rise to a signal. emerypharma.comugm.ac.id ¹³C NMR provides information about the carbon skeleton. ugm.ac.id
Two-dimensional (2D) NMR techniques offer more detailed insights into the relationships between atoms. emerypharma.comnih.gov For instance, ¹H-¹H Correlation Spectroscopy (COSY) reveals correlations between coupled protons, indicating adjacent or nearby protons in the molecular structure. emerypharma.comuniversiteitleiden.nl Heteronuclear Single Quantum Correlation (HSQC) spectroscopy correlates protons with the carbons to which they are directly attached. ugm.ac.idnih.govhmdb.ca Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons that are separated by two or three bonds, providing information about the molecule's connectivity over longer ranges. These 2D techniques are crucial for piecing together the structural fragments identified from 1D spectra. emerypharma.com
Conformational Analysis via NMR
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis of this compound
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation. rsc.orgmdpi.com
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of the intact molecular ion. mdpi.comnih.govresearchgate.net This accurate mass can be used to determine the elemental composition or molecular formula of the compound with high confidence. mdpi.com HRMS is particularly useful for complex molecules where multiple elemental compositions might correspond to a nominal mass. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Fragments
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. mdpi.comlcms.cznih.gov The fragmentation pattern is characteristic of the molecule's structure, providing a "fingerprint" that can be used to identify functional groups and the connectivity of different parts of the molecule. mdpi.comlcms.cz By analyzing the masses of the fragment ions, researchers can deduce the substructures present in the original molecule. mdpi.com MS/MS is a crucial tool for obtaining detailed structural information, especially for complex natural products. mdpi.comlcms.cz
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure of this compound
X-ray Crystallography is a technique that can provide a definitive three-dimensional structure of a molecule at atomic resolution, including the absolute stereochemistry of chiral centers. veranova.comnih.govlibretexts.org This technique requires the molecule to form suitable crystals. veranova.comlibretexts.org When X-rays are diffracted by the electrons in the crystal, a diffraction pattern is produced that can be analyzed to reconstruct the electron density map of the molecule. libretexts.org From this map, the positions of the atoms can be determined, revealing the complete 3D structure and the arrangement of substituents around chiral carbons. veranova.comlibretexts.org While X-ray crystallography is a powerful tool for stereochemical determination veranova.comnih.gov, obtaining suitable crystals for many complex natural products, including some thiopeptides, can be challenging. ub.edu The provided search results mention the importance of X-ray diffraction for elucidating both connectivity and stereochemistry of thiopeptides like thiostrepton (B1681307) mdpi.com, but specific application to this compound was not detailed.
Here is an example of how data from these techniques might be presented, assuming hypothetical findings for this compound based on the general principles of structural elucidation:
Table 1: Hypothetical ¹H NMR Data for Selected Protons of this compound (Partial)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment (Hypothetical) |
| 7.85 | doublet | 8.0 | 1H | H-Ar¹ |
| 6.52 | singlet | - | 1H | H-Vinyl |
| 4.10 | multiplet | - | 1H | H-CH(O-) |
| 1.25 | doublet | 6.5 | 3H | CH₃ |
Table 2: Hypothetical HRMS Data for this compound
| Ion Type | m/z (Experimental) | m/z (Calculated) | Elemental Composition (Hypothetical) |
| [M+H]⁺ | 1255.4876 | 1255.4880 | C₅₅H₇₉N₁₃O₁₄S₄ |
| [M+Na]⁺ | 1277.4695 | 1277.4699 | C₅₅H₇₉N₁₃O₁₄S₄Na |
Table 3: Hypothetical MS/MS Fragment Ions of this compound ([M+H]⁺ precursor)
| Fragment Ion m/z (Experimental) | Proposed Fragment Composition (Hypothetical) | Possible Structural Element |
| 1102.3987 | [M+H - C₇H₁₁NO₂]⁺ | Loss of amino acid residue |
| 959.3156 | [M+H - C₁₄H₂₄N₂O₃]⁺ | Loss of peptide fragment |
| 285.0567 | [C₁₂H₉N₂OS]⁺ | Thiazole-containing moiety |
These hypothetical tables illustrate the type of data obtained from these techniques, which would be used in the advanced structural elucidation and stereochemical characterization of this compound.
Chemical Degradation and Derivatization Studies in this compound Structure Elucidation
Chemical degradation studies have historically played a significant role in determining the structure of complex natural products like this compound. This approach typically involves breaking down the large molecule into smaller, more manageable fragments through specific chemical reactions. Analysis and identification of these fragments can then provide crucial information about the composition and connectivity of the original compound. For instance, acid-catalyzed hydrolysis is a common degradation method used to identify the constituent amino acids and other moieties within a peptide or polypeptide structure ubc.canih.gov. Early studies on the constitution of related antibiotics, such as micrococcin (B1169942) P1, utilized hydrolysis of the natural extract to identify most of the present moieties, although connectivity remained uncertain initially mdpi.com.
Derivatization studies can also be employed to facilitate structural analysis, particularly with techniques like gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) nih.gov. By chemically modifying specific functional groups within the molecule, researchers can enhance volatility, improve ionization, or introduce tags that aid in fragmentation analysis and identification of structural features nih.govmdpi.com. While specific detailed reports on this compound derivatization studies were not extensively found in the search results, these methods are standard practice in the structural elucidation of complex organic molecules, including polypeptides and antibiotics nih.govmoldiscovery.comslideshare.netscribd.com.
Degradation studies, coupled with spectroscopic methods, were essential in the structural elucidation of other complex antibiotics. For example, the structure determination of thiostrepton was originally approached by degradation studies and structure determination of fragments before the widespread use of X-ray diffraction nih.gov. Similarly, acid degradation was used to confirm the structure of the peptide antibiotic YM-24074 nih.gov. The bogorol family of peptide antibiotics also utilized acid-catalyzed hydrolysis to define the sequence positions of amino acid residues ubc.ca.
Comparative Structural Analysis with Related Natural Products (e.g., Thiopeptides, Other Polypeptides)
This compound has been described in some literature as an antifungal thiopeptide mdpi.comnih.govresearchgate.net. Thiopeptides, also known as thiazolyl peptides, are a class of highly modified, sulfur-rich peptides of ribosomal origin mdpi.comnih.govresearchgate.netub.eduacs.org. They share common structural motifs, including a central nitrogen-containing six-membered ring, which can be in various oxidation states, and at least one macrocycle and a tail decorated with dehydroamino acids and azoles like thiazoles and oxazoles nih.govub.eduacs.org.
However, some sources suggest that this compound might not fully meet the structural criteria to be classified strictly within the thiopeptide family, indicating potential structural differences or unique features mdpi.comnih.govresearchgate.net. Comparative structural analysis involves comparing the determined structural features of this compound, such as its amino acid sequence, post-translational modifications, macrocyclic structure, and the presence and arrangement of heterocyclic rings, with those of known thiopeptides and other polypeptide antibiotics.
Thiopeptides are classified into different series based on the oxidation state and substitution pattern of their central six-membered ring nih.govub.eduacs.org. Examples of well-studied thiopeptides include thiostrepton, siomycin, micrococcin, and nosiheptide (B1679978) mdpi.comnih.govub.eduacs.org. Comparing this compound's structure to these known series would highlight similarities and differences, helping to define its exact structural class or identify it as a unique entity with features overlapping multiple classes.
One source mentions jingsimycin as an acidic polypeptide similar to this compound cut.ac.za. This suggests that comparative studies may have revealed shared acidic properties or structural resemblances between these two compounds.
Biosynthesis and Genetic Engineering of Saramycetin Production
Identification of Saramycetin Biosynthetic Gene Clusters
The identification of gene clusters responsible for thiopeptide biosynthesis has been a significant advancement in understanding their production ub.edunih.gov. These clusters typically encode the precursor peptide and the enzymatic machinery necessary for its maturation ub.edu. While the specific gene cluster for this compound was not explicitly found in the search results, research on other thiopeptides highlights that their biosynthetic genes are often clustered together in the producing organisms, primarily Streptomyces species nih.govmdpi.comnih.govrsc.org. These clusters contain genes for the structural precursor peptide and numerous modifying enzymes nih.govmdpi.com.
Enzymology of Key Biosynthetic Steps in this compound Formation
The formation of complex thiopeptide structures like this compound involves a series of enzymatic transformations acting on the ribosomally synthesized precursor peptide nih.govmdpi.com. These steps include precursor peptide maturation, various post-translational modifications, macrocycle formation, and tail assembly nih.govmdpi.com.
Precursor Peptide Maturation Enzymes
Thiopeptide precursor peptides consist of a leader peptide at the N-terminus and a structural peptide at the C-terminus nih.govmdpi.com. The structural peptide contains the amino acids that will form the mature thiopeptide nih.govmdpi.com. During maturation, the leader peptide is cleaved nih.govmdpi.com. While specific enzymes for this compound precursor maturation were not detailed, studies on other thiopeptides indicate that this cleavage is a crucial step in the biosynthetic process nih.govmdpi.com.
Post-Translational Modification Enzymes
Post-translational modifications (PTMs) are critical for generating the structural complexity and biological activity of thiopeptides nih.govmdpi.comthermofisher.comwikipedia.orgbiosynth.com. These modifications are mediated by a diverse array of enzymes thermofisher.comwikipedia.orgbiosynth.com. Common PTMs in thiopeptide biosynthesis include the formation of thiazoles and oxazoles from cysteine, serine, and threonine residues, as well as dehydrations, heterocyclizations, and methylations ub.edunih.gov. Enzymes involved in these processes can include cyclodehydratases, dehydrogenases, methyltransferases, and other tailoring enzymes nih.govmdpi.com. The specific enzymes responsible for the full complement of PTMs in this compound biosynthesis would be encoded within its biosynthetic gene cluster ub.edumdpi.com.
Enzymes Involved in Macrocycle Formation and Tail Assembly
A defining feature of thiopeptides is the presence of one or more macrocycles and a characteristic tail structure ub.edu. The formation of these structural elements is enzyme-catalyzed nih.govmdpi.com. Macrocyclization often involves the formation of new bonds between amino acid residues within the structural peptide biorxiv.org. Tail assembly involves further enzymatic modifications and attachments to the core macrocyclic structure ub.edunih.gov. For example, in some thiopeptides, C-terminal amide formation occurs through mechanisms involving specific enzymes that process the C-terminus of the precursor peptide nih.govmdpi.com. Enzymes such as cyclases and those involved in C-terminal modifications are key players in these steps nih.govmdpi.combiorxiv.org.
Precursor Incorporation Studies and Metabolic Labeling for Pathway Elucidation
Precursor incorporation studies and metabolic labeling are valuable techniques for elucidating biosynthetic pathways nih.govnih.govresearchgate.netrsc.org. By feeding isotopically labeled potential precursors to the producing organism and analyzing the labeling pattern in the final product, researchers can gain insights into the intermediates and the sequence of enzymatic reactions involved nih.govnih.govrsc.org. While specific metabolic labeling studies for this compound were not found, this approach has been successfully applied to the study of other natural product biosynthetic pathways, including other antibiotics nih.govrsc.org. Such studies can help confirm the ribosomal origin of the peptide backbone and identify the specific amino acids and other molecules incorporated into the this compound structure ub.edunih.gov.
Genetic Manipulation Strategies for Enhanced this compound Production
Genetic manipulation offers powerful strategies to enhance the production of natural products like this compound isam.educationmdpi.comfrontiersin.orgnih.gov. Once the biosynthetic gene cluster is identified and the functions of the individual genes are understood, various genetic engineering techniques can be applied mdpi.comnih.gov. These strategies can include:
Overexpression of limiting enzymes: Increasing the expression levels of enzymes that catalyze rate-limiting steps in the biosynthetic pathway can lead to increased product formation nih.gov.
Pathway engineering: Modifying or introducing genes from other organisms can alter the pathway to improve yield or produce novel analogs nih.govbiorxiv.org.
Elimination of competing pathways: Knocking out genes involved in pathways that divert precursors away from this compound biosynthesis can increase the availability of substrates nih.gov.
Manipulation of regulatory elements: Modifying promoters, operators, and other regulatory sequences can fine-tune the expression of biosynthetic genes eolss.net.
Host strain optimization: Introducing the this compound gene cluster into a heterologous host strain that is more amenable to fermentation and genetic manipulation can improve production nih.gov.
These genetic engineering approaches, often facilitated by tools like CRISPR-Cas systems, hold significant potential for optimizing this compound production mdpi.comfrontiersin.org.
Overexpression of Biosynthetic Genes
Overexpression of genes within a biosynthetic pathway is a common strategy in metabolic engineering to enhance the production of a desired compound nih.govnih.gov. This involves increasing the copy number or the transcriptional activity of specific genes encoding key enzymes or regulatory proteins involved in the biosynthesis frontiersin.orgnih.gov. In the context of Streptomyces, overexpression of positive regulatory genes or inactivation of negative regulatory genes within a BGC can activate silent clusters or increase the expression of genes in active clusters, leading to higher production levels of natural products frontiersin.orgnih.gov. For example, overexpression of native or heterologous StrR family regulators has been shown to dramatically improve the production of other antibiotics like ristomycin A by increasing the transcription of biosynthetic genes nih.gov. Similarly, rewiring the regulation of the formicamycin BGC by overexpressing a two-component system that initiates biosynthesis has been shown to increase formicamycin production significantly nih.gov. While specific detailed research findings on the overexpression of this compound biosynthetic genes were not extensively found in the search results, the general principles and successful applications in enhancing the production of other antibiotics in Streptomyces suggest that this approach holds potential for increasing this compound yields.
Pathway Engineering for Novel this compound Analogs
Pathway engineering involves the modification of existing biosynthetic pathways or the introduction of new enzymatic steps to produce novel compounds or analogs of natural products google.comub.edu. This can be achieved by altering the enzymatic machinery, replacing specific residues, or incorporating different starter units or building blocks ub.edunih.gov. In the case of peptide-based natural products like this compound, which are often synthesized through ribosomal or nonribosomal mechanisms, modifications can involve altering the precursor peptide sequence or manipulating the enzymes responsible for post-translational modifications nih.gov. The modular nature of some biosynthetic assembly lines, such as nonribosomal peptide synthetases (NRPS), allows for the mixing and matching of domains or modules to create structural variations nih.gov. While detailed information on specific pathway engineering efforts for this compound was not available, the principles of pathway engineering have been successfully applied to generate analogs of other thiopeptides and natural products researchgate.netub.edu. This suggests that similar strategies could be explored to create novel this compound analogs with potentially altered or improved properties.
Molecular and Cellular Mechanisms of Saramycetin S Biological Activity
Investigation of Saramycetin's Molecular Targets within Fungal Cells
Understanding the precise molecular targets of this compound is crucial for elucidating its antifungal mechanism. Research has explored potential interactions with key cellular machinery and enzymes.
Ribosomal Inhibition Mechanisms
While this compound is a polypeptide antibiotic, and some polypeptide antibiotics are known to inhibit protein synthesis by targeting ribosomes, the specific ribosomal inhibition mechanisms of this compound in fungi are not extensively detailed in the provided search results. Ribosome-inactivating proteins (RIPs) from various organisms, including some fungi, are known to inactivate ribosomes by modifying ribosomal RNA, leading to the inhibition of protein synthesis. nih.govmdpi.com Thiopeptide antibiotics, which share some structural characteristics with this compound, are known to exert antibacterial function via the inhibition of ribosomal protein synthesis through different mechanisms depending on their macrocycle size. nih.gov However, this compound's classification as a thiopeptide is not fully characterized, and it might not meet the structural requirements to be definitively placed in this family. nih.govmdpi.com Therefore, direct evidence specifically detailing this compound's interaction with fungal ribosomes or its impact on fungal protein synthesis through this mechanism is limited in the provided information.
Cell Wall or Membrane Interaction Studies
The fungal cell wall and membrane are primary targets for many antifungal agents due to their essential roles in maintaining cellular integrity and mediating interactions with the environment. jmb.or.krnih.govfrontiersin.org The fungal cell wall is primarily composed of glucans, chitin, and glycoproteins, components not present in human cells, making it an attractive antifungal target. nih.gov Some antifungal peptides are known to interact with fungal cell membranes, often leading to physical disruption, while others interact with specific lipids. nih.gov Additionally, some peptides interact with the fungal cell wall, sometimes binding to components like chitin, which can lead to cell wall fragility and growth inhibition. nih.govmdpi.comnih.gov While the search results mention that cyclothiazomycin B1, an antifungal thiopeptide, exhibits growth inhibition and morphological changes by binding to fungal cell wall chitin, a similar direct interaction for this compound is not explicitly described. nih.govmdpi.com The uptake of antifungal drugs by fungal cells is the initial step in their action. karger.com
Enzyme Inhibition Profiling (e.g., Hepatic Enzyme Conjugation Inhibition)
This compound has been shown to strongly inhibit the hepatic enzyme responsible for conjugating sulfobromophthalein (B1203653) (BSP) to reduced glutathione (B108866) in mice and dogs. nih.govnih.gov This inhibition of hepatic enzyme activity can significantly alter the metabolic clearance of certain substances. nih.govnih.goviasusa.orggpnotebook.com Hepatic metabolism involves enzymatic reactions, including phase II conjugation reactions where compounds are conjugated with molecules like glutathione to facilitate their elimination. longdom.org Inhibition of these enzymes can increase the bioavailability of drugs metabolized by them. gpnotebook.com While this finding relates to this compound's interaction with mammalian hepatic enzymes, it demonstrates its capacity for enzyme inhibition. Direct evidence of this compound inhibiting specific fungal enzymes involved in essential metabolic pathways or cellular processes is not prominently featured in the provided search results, beyond the general concept of antifungal agents affecting fungal metabolism.
Cellular Responses to this compound Exposure in Target Organisms (e.g., Fungi)
Exposure of fungal cells to this compound can elicit various cellular responses, including changes in morphology, ultrastructure, and metabolic activity.
Morphological Changes and Ultrastructural Analysis
Antifungal agents can induce morphological changes in fungal cells. For instance, cyclothiazomycin B1, an antifungal thiopeptide, has been observed to cause morphological changes in fungi alongside growth inhibition, potentially through binding to cell wall chitin. nih.govmdpi.comjst.go.jp Ultrastructural analysis using techniques like electron microscopy can reveal detailed changes in cellular components and organization upon exposure to antifungal compounds. nih.govparasite-journal.org Studies on other fungi have utilized ultrastructural analysis to examine host-fungal relationships and changes within fungal cells during infection or in the presence of antifungal agents. nih.govparasite-journal.org While morphological characteristics of some actinomycete strains that produce antifungal agents have been examined, specific details on the morphological or ultrastructural changes induced in fungal targets by this compound itself are not detailed in the provided search results. msk.or.krresearchgate.net
Interactions of this compound with Specific Biochemical Pathways (e.g., Sulfhydryl Group Chemistry, Dye Metabolism)
Studies have indicated that this compound can significantly alter the disposition of organic dyes in various species, including mice and dogs. This effect was observed at doses that did not impact other standard tests of hepatic function or liver morphology nih.govnih.gov. A key finding is that this compound strongly inhibited the hepatic enzyme responsible for conjugating sulfobromophthalein (BSP) to reduced glutathione. This inhibition is proposed as a primary mechanism behind the altered clearance of BSP. Additionally, this compound was found to provoke a regurgitation of BSP from the liver back into the bloodstream and exhibited anticholeretic properties in dogs nih.govnih.gov. These combined actions suggest that this compound can exert a pharmacological effect on hepatic excretory processes at low doses nih.govnih.gov.
The interaction with the enzyme that conjugates BSP to reduced glutathione suggests a potential involvement with sulfhydryl group chemistry, as glutathione is a thiol-containing peptide. While the precise nature of this compound's interaction with sulfhydryl groups in other contexts or its direct effect on fungal sulfhydryl-containing molecules is not extensively detailed in the provided information, the observed inhibition of glutathione conjugation points to an interference with a crucial detoxification and metabolic pathway that relies on the reactivity of sulfhydryl groups nih.govnih.govnih.govnih.gov.
The impact of this compound on the clearance of organic dyes like BSP highlights its interference with hepatic metabolic and excretory pathways. This is summarized in the table below:
| Observed Effect | Proposed Mechanism | Species Studied |
| Retarded clearance of sulfobromophthalein (BSP) | Inhibition of hepatic enzyme conjugating BSP to reduced glutathione | Human, Mice, Dogs nih.govnih.gov |
| Altered disposition of BSP and other dyes | Interference with hepatic excretory processes | Mice, Dogs nih.govnih.gov |
| Provoked regurgitation of BSP from liver into blood | Impact on hepatic transport mechanisms | Mice, Dogs nih.govnih.gov |
| Anticholeretic effect | Reduced bile flow | Dog nih.govnih.gov |
Comparative Mechanistic Studies with Established Antifungal Agents
This compound is noted as a polypeptide antifungal antibiotic with activity against various fungi nih.govresearchgate.net. When compared to other established antifungal agents, its mechanism of action shows distinctions. Established antifungal classes include polyenes, azoles, and echinocandins, each targeting different essential components or processes in fungal cells nih.govnih.govfrontiersin.orgfrontiersin.orgcmac-journal.ru.
Polyenes, such as Amphotericin B, primarily exert their effect by binding to ergosterol (B1671047) in the fungal cell membrane. This interaction disrupts membrane integrity, leading to the formation of pores and leakage of intracellular components, ultimately causing cell death frontiersin.orgdrugbank.comdovepress.comwikipedia.orgnih.gov. Azoles, on the other hand, inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol biosynthesis. This inhibition disrupts the fungal cell membrane by preventing the synthesis of a key sterol nih.govfrontiersin.orgstudysmarter.co.uk. Echinocandins target the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall, leading to osmotic instability and cell lysis nih.govcmac-journal.rupnnl.govmdpi.com.
While the detailed fungicidal or fungistatic mechanism of this compound is not as extensively documented as that of polyenes, azoles, or echinocandins in the provided search results, its observed interference with specific metabolic pathways, particularly dye conjugation involving glutathione, suggests a different mode of action compared to the primary targets of these other classes nih.govnih.govnih.govnih.govfrontiersin.orgfrontiersin.orgcmac-journal.rudrugbank.comwikipedia.orgnih.gov. This compound has been mentioned as being less effective than rivals such as amphotericin, hamycin, and 5-fluorocytosine (B48100) in some comparisons google.com. However, it is also noted that this compound, along with Griseofulvin, has little or no fungicidal activity, suggesting it may be primarily fungistatic karger.com. This contrasts with agents like Amphotericin B, which can be fungistatic or fungicidal depending on concentration, and echinocandins, which are fungicidal against many Candida species nih.govdrugbank.com.
Comparative mechanistic studies would ideally involve direct comparisons of this compound's effects on fungal cellular processes (like membrane function, cell wall synthesis, or specific enzyme activities) alongside those of established antifungals. The available information focuses more on this compound's impact on host (mammalian) metabolic processes related to detoxification and excretion, particularly concerning organic dyes nih.govnih.gov. This suggests that while this compound functions as an antifungal, its interactions with host metabolism, as seen with dye clearance, are a notable aspect of its pharmacological profile and potentially a point of difference in comparative studies.
Table comparing the primary mechanisms of action of this compound and established antifungal agents:
| Antifungal Agent | Primary Mechanism of Action | Target in Fungal Cell |
| This compound | Interference with hepatic enzyme conjugating BSP to glutathione; altered dye metabolism nih.govnih.gov | Less clearly defined in fungi; potentially metabolic pathways or enzymes nih.govnih.gov |
| Amphotericin B | Binds to ergosterol, disrupting cell membrane integrity frontiersin.orgdrugbank.comwikipedia.orgnih.gov | Cell membrane (Ergosterol) |
| Azoles | Inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis nih.govfrontiersin.orgstudysmarter.co.uk | Ergosterol synthesis pathway |
| Echinocandins | Inhibits β-(1,3)-D-glucan synthesis, disrupting cell wall nih.govcmac-journal.rumdpi.com | Cell wall (β-(1,3)-D-glucan synthesis) |
Preclinical Biological Activity Spectrum of Saramycetin
In Vitro Antifungal Spectrum and Potency of Saramycetin
This compound has demonstrated selective antifungal activity in vitro. karger.com Studies have focused on determining the minimum inhibitory concentrations (MICs) against various fungal pathogens and understanding its time-kill kinetics to ascertain whether its activity is fungicidal or fungistatic.
Minimum Inhibitory Concentration (MIC) Determinations against Fungal Pathogens
Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antifungal agent that inhibits visible fungal growth after incubation. researchgate.netmdpi.comnih.gov While specific MIC values for this compound against a broad spectrum of fungal pathogens were not extensively detailed in the search results, the compound is described as having marked selective antifungal activity in vitro. karger.com MIC determinations are a standard method for evaluating the potency of antifungal drugs against various strains, including drug-resistant isolates. researchgate.netmdpi.comnih.govplos.org
Time-Kill Kinetics and Fungicidal vs. Fungistatic Activity
Time-kill kinetics assays are used to determine if an antimicrobial agent is fungicidal (kills fungi) or fungistatic (inhibits fungal growth). nih.govnih.gov A fungicidal agent typically shows a significant reduction (e.g., 99.9% or 3 log10 CFU/ml reduction) in fungal viability over time at specific concentrations. researchgate.net Fungistatic agents, on the other hand, only inhibit growth or multiplication. nih.gov While the search results mention that the activity of polyene antifungals (a class this compound belongs to) can be fungistatic and fungicidal karger.com, specific time-kill kinetics data for this compound were not found within the provided snippets.
In Vivo Efficacy Studies of this compound in Animal Models of Fungal Infections (e.g., Murine Models)
Animal models, particularly murine models, are crucial for evaluating the in vivo efficacy of new antifungal agents and understanding their activity in a living system. mdpi.comscientificarchives.comdntb.gov.ua A single dose of this compound administered 48 hours post-infection was found to be highly effective against Histoplasma capsulatum infections in mice. nih.gov This study, using pre-irradiated mice, highlighted the potential of this compound in treating systemic fungal infections in compromised hosts. nih.gov Murine models are widely used to mimic clinical settings of human fungal diseases and assess the reduction in fungal burden in organs. mdpi.comscientificarchives.comnih.gov
Preclinical Pharmacological and Pharmacokinetic Investigations of Saramycetin
In Vitro Metabolic Stability and Biotransformation Pathways of Saramycetin
Understanding the metabolic fate of a drug is critical for predicting its behavior in vivo. In vitro studies using liver microsomes or hepatocytes are commonly employed to assess metabolic stability and identify potential biotransformation pathways. srce.hrevotec.comnih.gov While comprehensive details on the specific enzymatic pathways involved in this compound's biotransformation are limited in the provided search results, its interaction with hepatic enzymes has been investigated, particularly concerning conjugation processes. nih.govnih.gov
Hepatic Enzyme Interactions (e.g., Glutathione (B108866) Conjugation Inhibition)
Research indicates that this compound can significantly impact hepatic enzyme activity, specifically inhibiting the enzyme responsible for conjugating sulfobromophthalein (B1203653) (BSP) to reduced glutathione. nih.govnih.govepdf.pub This inhibition suggests a potential interaction with glutathione S-transferases or other enzymes involved in this conjugation pathway. googleapis.commdpi.comjci.org The consequence of this inhibition is an altered disposition of compounds that undergo glutathione conjugation, as observed with BSP. nih.govnih.gov
Data on the inhibition of BSP conjugation by this compound in different species highlights this interaction:
| Species | Effect on BSP Conjugation | Reference |
| Mice | Strongly inhibited | nih.govnih.gov |
| Dogs | Strongly inhibited | nih.govnih.gov |
This inhibition of hepatic conjugating enzymes by this compound is a notable finding in its in vitro metabolic profile.
Absorption and Distribution Studies in Preclinical Animal Models
Studies in preclinical animal models, such as mice and dogs, have provided insights into the absorption and distribution of this compound. nih.govnih.gov While detailed quantitative pharmacokinetic parameters like bioavailability or volume of distribution are not extensively described in the provided results, the observed effects on the disposition of co-administered substances like BSP offer indirect evidence of this compound's presence and distribution within these models. nih.govnih.gov
Animal models are widely used to study absorption and distribution due to their physiological similarities to humans, although species differences can exist. nih.govresearchgate.netnih.gov The fact that this compound altered BSP disposition in mice and dogs indicates it was absorbed and distributed to the liver, the primary site of BSP conjugation and excretion. nih.govnih.gov
Excretion Pathways of this compound and its Metabolites in Preclinical Models
The excretion pathways of this compound and its metabolites in preclinical models are not explicitly detailed in the provided search results. However, the observed effects on hepatic excretory processes indirectly relate to elimination. nih.govnih.gov The liver plays a major role in the excretion of many drugs and their metabolites, often via bile into the feces, or following metabolic conversion, renal excretion. fda.govevotec.comwfsahq.org
The inhibition of BSP clearance and the provocation of BSP regurgitation from the liver into the bloodstream in this compound-treated animals suggest an impact on biliary excretion. nih.govnih.gov This implies that this compound interferes with the normal hepatic mechanisms responsible for transporting conjugated substances into the bile for elimination.
Characterization of this compound's Pharmacological Effects on Specific Organ Systems in Animal Models (e.g., Hepatic Excretory Processes)
Preclinical studies have characterized this compound's pharmacological effects, particularly its significant impact on hepatic excretory processes in animal models. nih.govnih.govvulcanchem.com In mice and dogs, this compound profoundly altered the disposition of BSP and other organic dyes. nih.govnih.gov This alteration is attributed, at least in part, to the strong inhibition of the hepatic enzyme that conjugates BSP to reduced glutathione. nih.govnih.govepdf.pub
Furthermore, this compound was found to provoke a regurgitation of BSP from the liver back into the bloodstream and exhibited anticholeretic activity in dogs. nih.govnih.gov These findings indicate that this compound interferes with multiple aspects of hepatic function related to the uptake, metabolism, and biliary excretion of certain organic anions. nih.govnih.gov These effects were observed at doses that did not affect other standard tests of hepatic function or hepatic morphology, suggesting a specific pharmacological action on excretory mechanisms rather than overt hepatic toxicity at these dose levels. nih.govnih.govvulcanchem.com
Summary of Observed Hepatic Effects in Animal Models:
| Animal Model | Observed Effect | Reference |
| Mice | Altered disposition of BSP and other dyes, Inhibition of BSP-glutathione conjugation | nih.govnih.gov |
| Dogs | Altered disposition of BSP and other dyes, Inhibition of BSP-glutathione conjugation, BSP regurgitation from liver to bloodstream, Anticholeretic activity | nih.govnih.gov |
Synthetic Chemistry and Structure Activity Relationship Sar Studies of Saramycetin
Total Synthesis Approaches to Saramycetin and its Key Fragments
Development of Stereoselective Synthetic Strategies
The development of stereoselective synthetic strategies is crucial for the synthesis of complex natural products like thiopeptides, which possess multiple chiral centers. While stereoselective methods have been developed and applied in the synthesis of various thiopeptide antibiotics, specific stereoselective strategies tailored for the total synthesis of this compound are not detailed in the provided sources. karger.comub.edugoogle.comacademic.rujst.go.jp
Synthetic Confirmation of Proposed this compound Structures
Synthetic efforts can serve as a definitive method for confirming the proposed chemical structure and stereochemistry of a natural product. For some thiopeptides, such as micrococcin (B1169942) P1, total synthesis has been instrumental in confirming their structures. karger.comgoogle.com However, the available information does not explicitly indicate that the proposed structure of this compound has been confirmed through total synthesis. Early structural proposals for this compound were based on techniques like NMR spectroscopy, but initial assignments lacked stereochemical information. ub.edu
Design and Chemical Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives are common approaches in medicinal chemistry to explore the relationship between chemical structure and biological activity and to potentially improve the properties of a lead compound. While the synthesis of analogs and derivatives is a significant area of research within the broader class of thiopeptides, specific studies detailing the design and chemical synthesis of this compound analogs and derivatives are not extensively reported in the consulted literature. karger.comub.eductdbase.orggoogle.com
Evaluation of Structure-Activity Relationships for Antifungal Potency and Target Specificity
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure influence its biological activity. While this compound is known to possess antifungal activity, detailed SAR studies specifically evaluating how structural features of this compound correlate with its antifungal potency and target specificity are limited in the provided information. cardiff.ac.ukcriver.comdrugbank.com General principles of SAR in antifungal agents and other thiopeptides have been investigated. ub.edunih.govdokumen.pubjournal-of-agroalimentary.rokarger.comresearchgate.netnih.govjmb.or.krautomate.videoresearchgate.netjst.go.jpreddit.comnih.govcut.ac.zanih.gov One source suggests this compound presumably exerts its effect by binding to chitin, which could lead to cell wall fragility in fungi. ctdbase.org However, this is not presented as a comprehensive SAR analysis.
Development of Novel Synthetic Methodologies Inspired by this compound's Structure
The unique structural features of natural products can inspire the development of novel synthetic methodologies. Research into the synthesis of thiopeptides has led to the development of various strategies for constructing their characteristic heterocyclic and macrocyclic systems. karger.comgoogle.comnih.gov However, the available literature does not specifically highlight the development of novel synthetic methodologies that were directly inspired by the structure of this compound itself.
Mechanisms of Resistance to Saramycetin
Naturally Occurring Resistance Mechanisms in Fungi to Saramycetin
Naturally occurring, or intrinsic, resistance refers to the inherent ability of certain fungal species to withstand the effects of an antifungal agent even before exposure. mdpi.com This is a characteristic present in all strains of a particular species. mdpi.com While the search results indicate that some fungal species are inherently resistant to specific antifungal medications, there is no specific information detailing naturally occurring resistance mechanisms specifically to this compound in the provided snippets. mdpi.com General mechanisms of intrinsic resistance in fungi can include target incompatibility, stress response signaling, and basal levels of efflux pump expression. nih.gov
Acquired Resistance Pathways to this compound in Fungal Populations
Acquired resistance develops in fungal populations after exposure to an antifungal agent, either during treatment in vivo or through environmental exposure. mdpi.commdpi.com This type of resistance is observed in specific strains of a normally susceptible species and is often the result of genetic alterations. mdpi.com Common mechanisms of acquired resistance to antifungal drugs in general include alterations of drug-target interaction, reduction of intracellular drug concentration, and metabolic bypass. mdpi.com
Genetic Basis of this compound Resistance (e.g., Gene Mutations, Horizontal Gene Transfer)
The development of acquired resistance in fungi is often linked to genetic alterations. mdpi.com These can include spontaneous gene mutations that alter drug targets or regulatory elements controlling resistance mechanisms like efflux pumps. nih.govfrontiersin.orgreactgroup.org For example, mutations in genes encoding ribosomal subunits can lead to resistance to ribosome-targeting antibiotics. nih.gov Overexpression of efflux pumps can be linked to gain-of-function mutations in transcriptional activators or chromosomal rearrangements. nih.govmdpi.com
Horizontal gene transfer (HGT), the movement of genetic material between organisms other than by vertical inheritance, is another mechanism that can contribute to the spread of resistance genes, although it has been historically considered less frequent in eukaryotes like fungi compared to prokaryotes. nih.govnih.govbiorxiv.orgmaynoothuniversity.ie However, recent studies provide experimental evidence for HGT mediating antifungal resistance in pathogenic fungi, such as the transfer of the triazole resistance-conferring gene cyp51A in Aspergillus fumigatus. nih.govnih.gov While the genetic basis of resistance to other antifungals through mutations and HGT is documented, the provided information does not specifically detail the genetic basis of resistance to this compound. nih.govmdpi.comnih.govfrontiersin.orgnih.govnih.govreactgroup.orgnih.govnih.govbiorxiv.orgmaynoothuniversity.ieisaaa.org
Advanced Research Methodologies and Techniques Applied to Saramycetin Studies
Omics Technologies (Genomics, Proteomics, Metabolomics) in Saramycetin Research
Genomics has played a crucial role in understanding the biosynthesis of thiopeptides, including those structurally related to this compound. Bioinformatic analysis and genome mining have been essential for identifying the gene clusters encoding the precursor peptides and the enzymatic machinery responsible for their post-translational modifications ub.edunih.gov. This has allowed researchers to understand the genetic basis for thiopeptide production in Streptomyces species nih.govmdpi.com.
While specific detailed studies on this compound using proteomics and metabolomics were not extensively found in the search results, these "omics" approaches are generally valuable in antibiotic research. Proteomics can be used to characterize changes in protein expression in response to an antibiotic or to identify the protein targets of a compound scilifelab.senih.gov. Metabolomics can help in understanding the metabolic pathways affected by an antibiotic or in identifying novel related compounds produced by the source organism researchgate.netnih.gov. Given that this compound is a ribosomally synthesized and post-translationally modified peptide, proteomics could be particularly useful in studying its maturation and interaction with cellular components nih.gov.
High-Throughput Screening for this compound Modulators or Enhancers
High-throughput screening (HTS) is a technique widely used in drug discovery to rapidly test large libraries of compounds for a specific biological activity bmglabtech.com. While direct information on HTS specifically for this compound modulators or enhancers was not prominent in the search results, HTS is a standard method applicable to identifying compounds that might enhance the activity of an antibiotic, reduce resistance, or modulate its production by the producing organism bmglabtech.comcardiff.ac.uksigmaaldrich.com. HTS involves miniaturization, automation, and various detection methods to quickly assess the effects of numerous substances on a biological target or process bmglabtech.com. This approach could potentially be applied to screen for compounds that interact with this compound's target or influence its biosynthesis.
Computational Chemistry and Molecular Modeling of this compound-Target Interactions
Computational chemistry and molecular modeling techniques are increasingly used in the study of natural products and their interactions with biological targets. These methods can provide insights into the three-dimensional structure of a molecule like this compound, predict its binding affinity to potential targets, and simulate its behavior in a biological environment researchgate.netdokumen.pub. For thiopeptides, which are relatively large macrocyclic peptides, computational approaches, such as molecular dynamic simulations, can help in understanding their conformation and how they interact with cellular components like the ribosome researchgate.netub.edunih.gov. While the specific molecular target of some large macrocyclic thiopeptides remains unknown, computational studies can aid in target identification and understanding the mechanism of action researchgate.netnih.gov. Research on related thiopeptides has utilized computational exploration to study interactions with potential targets jst.go.jp.
Advanced Microscopy Techniques for Cellular Localization and Effects of this compound
Advanced microscopy techniques are essential for visualizing the cellular localization of an antibiotic and observing its effects on cellular structures and processes. Techniques such as fluorescence microscopy, confocal microscopy, and electron microscopy can provide detailed images of how a compound enters cells, where it accumulates, and the morphological changes it induces researchgate.net. While specific studies detailing the use of advanced microscopy for this compound were not highlighted, these techniques are routinely applied in microbiology and cell biology research to understand the cellular impact of antimicrobial agents. For example, microscopy can be used to observe the effects of antifungal agents on fungal cell walls or other cellular components jst.go.jp.
Application of Chemical Biology Tools in this compound Research
Chemical biology tools encompass a range of chemical techniques and probes used to study and manipulate biological systems scilifelab.sesigmaaldrich.com. These tools can be applied to this compound research to investigate its mechanism of action, identify binding partners, or track its movement within cells. Examples of chemical biology tools include the synthesis of modified this compound analogs with attached tags (e.g., fluorescent probes, affinity tags) for pull-down assays or imaging studies rsc.orgrsc.org. Chemical proteomics, a subset of chemical biology, can be used to decipher changes in proteome signatures induced by a compound and identify its targets scilifelab.se. The application of such tools could provide a deeper understanding of how this compound exerts its biological effects at a molecular level.
Broader Implications and Future Academic Directions for Saramycetin Research
Potential for Saramycetin as a Chemical Probe for Biological Systems
Chemical probes are small molecules used to modulate the function of specific proteins, allowing researchers to investigate their roles in biological systems nih.govthermofisher.kr. High-quality chemical probes are characterized by potency, selectivity, and a known mechanism of action thermofisher.kr. While this compound is a large peptide rather than a typical small molecule, its ability to interact with biological targets, as evidenced by its antifungal activity, suggests potential for development or use as a chemical probe.
Research into this compound's mechanism of action could reveal specific protein or cellular targets that it interacts with journal-of-agroalimentary.ro. Understanding these interactions at a molecular level is crucial for developing it as a probe. Studies on the inhibition of clearance of organic dyes by this compound in mice and dogs indicated that it strongly inhibited a hepatic enzyme responsible for conjugating sulphobromophthalein (BSP) to reduced glutathione (B108866) and also affected the disposition of several other dyes nih.gov. This suggests an interaction with hepatic excretory processes and potentially specific enzymes involved in metabolism or transport nih.gov. Such findings highlight its capacity to interfere with specific biological pathways, a key characteristic of a chemical probe.
Further research is needed to fully elucidate this compound's molecular targets and binding sites. Techniques used in chemical biology, such as activity-based protein profiling, could help identify the proteins that this compound interacts with in complex biological samples mdpi.com. If this compound or its modified forms can selectively modulate the activity of a particular protein or pathway, they could serve as valuable tools for dissecting biological processes and validating potential drug targets nih.govthermofisher.kr.
Exploration of this compound as a Lead Compound for Preclinical Drug Discovery Beyond Antifungals
Thiopeptides, a class of antibiotics to which this compound may belong, have demonstrated a wide range of biological properties beyond antibacterial activity, including anticancer, antiplasmodial, and immunosuppressive effects researchgate.netnih.gov. This broad spectrum of activity observed in related compounds suggests that this compound may also possess, or could be modified to possess, activities against targets other than fungi.
Preclinical evaluation of this compound in various disease models could uncover novel therapeutic potential. For instance, if this compound interacts with enzymes or pathways involved in other diseases, such as those implicated in the hepatic effects observed nih.gov, it could serve as a starting point for developing new therapeutic agents. While this compound's historical use has been as an antifungal, the diverse activities of other natural peptides and thiopeptides indicate that exploring its effects in preclinical models of bacterial infections, parasitic diseases, or even certain cellular dysfunctions could be warranted journal-of-agroalimentary.roresearchgate.netnih.gov.
Identifying specific non-antifungal activities would involve high-throughput screening against various biological targets or testing in relevant in vitro and in vivo preclinical models. The complexity of this compound's structure might present challenges, but also opportunities for discovering unique mechanisms of action not seen with simpler molecules.
Bioengineering of this compound Analogs with Improved Academic Profile (e.g., Specificity, Potency in Preclinical Models)
The structural complexity of this compound, a large polypeptide, offers numerous possibilities for modification through bioengineering and synthetic chemistry to generate analogs with altered or improved properties journal-of-agroalimentary.ro. Structure-activity relationship (SAR) studies are fundamental in understanding how modifications to a molecule's structure affect its biological activity researchgate.netnih.govnih.gov. For this compound, SAR studies could involve systematically altering specific amino acid residues, peptide linkages, or appended groups to investigate the impact on target binding, potency, selectivity, and other relevant properties for academic research and preclinical development.
Bioengineering approaches, such as directed evolution or rational design based on structural information, could be employed to create this compound analogs with enhanced specificity for a desired target or improved potency in preclinical models ucsf.edustanford.educaltech.edu. For example, if a specific interaction with a non-fungal target is identified, analogs could be designed to optimize this interaction while minimizing off-target effects. Similarly, modifications could aim to improve its properties for use as a chemical probe, such as incorporating tags for visualization or immobilization mdpi.com.
While specific detailed research findings on this compound analog bioengineering are not extensively available in the provided search results, the general principles of bioengineering and SAR studies on peptides and natural products are well-established and applicable journal-of-agroalimentary.roresearchgate.netnih.govnih.gov. Research on other peptide antibiotics and thiopeptides has demonstrated the feasibility and value of creating analogs with improved properties journal-of-agroalimentary.roresearchgate.netnih.gov.
Data from SAR studies on this compound analogs could be presented in tables showing the structural modifications and the corresponding changes in biological activity (e.g., potency against different targets, selectivity indices).
| Analog | Structural Modification | Activity vs. Fungus A (IC50) | Activity vs. Target B (IC50) | Selectivity (Target B/Fungus A) |
| This compound (Wild Type) | - | X | Y | Y/X |
| Analog 1 | Modification A | X' | Y' | Y'/X' |
| Analog 2 | Modification B | X'' | Y'' | Y''/X'' |
Note: This is a representative table structure. Actual data would depend on specific research findings.
Interdisciplinary Research Opportunities for this compound
Research on this compound naturally lends itself to interdisciplinary collaboration. Its study involves aspects of chemistry (structure elucidation, synthesis of analogs), biology (mechanism of action, interaction with biological systems), medicine (potential therapeutic applications), and bioengineering (analog design and production) ucsf.edustanford.educaltech.edu.
Chemists can contribute to synthesizing this compound and its analogs, as well as studying its chemical properties and stability. Biologists are essential for investigating its cellular and molecular targets, evaluating its activity in various biological assays and preclinical models, and understanding its effects on physiological processes ucsf.edustanford.educaltech.edu. Medical researchers can explore its potential in treating diseases beyond fungal infections and contribute clinical insights that guide preclinical research. Bioengineers can apply techniques for rational design and production of modified this compound structures with desired characteristics ucsf.edustanford.educaltech.edu.
Furthermore, computational approaches, such as bioinformatics and cheminformatics, can play a significant role in analyzing this compound's structure and predicting potential targets or activities ucsf.edustanford.educaltech.edu. Collaborations between experimental and computational researchers can accelerate the discovery and characterization of this compound's potential. The study of natural products like this compound often requires expertise from diverse fields to fully understand their complex nature and unlock their potential applications journal-of-agroalimentary.ro.
Interdisciplinary research could also focus on developing novel delivery methods for this compound or its analogs, given that peptide-based compounds can face challenges with stability and bioavailability. This could involve collaborations with materials scientists and pharmaceutical scientists.
Q & A
Q. How to ensure compliance with ethical guidelines in this compound animal studies?
- Methodological Answer : Adhere to institutional protocols for anesthesia (e.g., pentobarbitone-sodium) and postoperative care in survival surgeries (e.g., bile duct cannulation). Document approval from ethics committees and include detailed welfare measures (e.g., pain scoring, euthanasia criteria) in supplementary materials .
Q. Q. What documentation is critical for replicating this compound’s in vivo distribution studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
